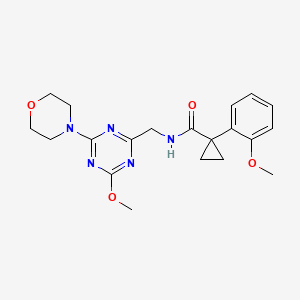

N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide

Beschreibung

N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide (CAS: 2034578-98-6) is a triazine-based compound featuring a 1,3,5-triazine core substituted with methoxy and morpholino groups at positions 4 and 6, respectively. A methylene bridge links the triazine to a cyclopropane carboxamide moiety, which is further substituted with a 2-methoxyphenyl group. Its molecular formula is C20H25N5O4 (MW: 399.4 g/mol) .

Eigenschaften

IUPAC Name |

N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N5O4/c1-27-15-6-4-3-5-14(15)20(7-8-20)17(26)21-13-16-22-18(24-19(23-16)28-2)25-9-11-29-12-10-25/h3-6H,7-13H2,1-2H3,(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMGDCTZGQOSHFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2(CC2)C(=O)NCC3=NC(=NC(=N3)OC)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Biologische Aktivität

N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide is a synthetic compound belonging to the class of triazine derivatives. Its unique structural features, including a morpholine ring and methoxy groups, suggest potential applications in medicinal chemistry, particularly as a therapeutic agent targeting various biological pathways. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The molecular formula of N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide is C₁₅H₁₉N₅O₃. The compound's structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may function by inhibiting key enzymes involved in metabolic pathways crucial for cell survival. This inhibition can lead to apoptosis in cancer cells or disruption of pathogenic processes in bacteria and viruses.

Antimicrobial Activity

Preliminary studies have indicated that N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains and fungi in vitro.

Anticancer Properties

The compound has also demonstrated potential anticancer activity. In vitro assays reveal that it can induce cell death in several cancer cell lines. The mechanism appears to involve the activation of apoptotic pathways and the inhibition of cell proliferation.

Case Study 1: Anticancer Activity

A study conducted on breast cancer cell lines (MCF-7) showed that treatment with the compound resulted in a dose-dependent decrease in cell viability. The IC₅₀ value was determined to be approximately 15 µM, indicating effective cytotoxicity at relatively low concentrations.

| Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis |

| HeLa | 20 | Cell cycle arrest |

| A549 | 25 | Inhibition of proliferation |

Case Study 2: Antimicrobial Efficacy

In another study focusing on bacterial pathogens, N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide exhibited potent inhibitory effects against Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

Structural Activity Relationship (SAR)

The presence of specific functional groups within the compound plays a critical role in its biological activity. Modifications to the methoxy groups or the morpholine ring can significantly alter the compound's efficacy. For instance:

- Methoxy Group Substitution : Replacing methoxy with other electron-donating groups enhances antimicrobial activity.

- Morpholine Ring Variations : Alterations in the morpholine structure may affect cytotoxicity profiles against cancer cells.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Triazine Derivatives

The following analysis compares the target compound with structurally related triazine derivatives, focusing on substituent patterns , synthetic methods , physical properties , and functional implications .

Structural Features and Substituent Analysis

Key Observations :

- The target compound and the furan-2-carboxamide derivative () share the 4-methoxy-6-morpholino-triazine core but differ in the carboxamide substituent. The cyclopropane moiety in the target compound introduces steric bulk and conformational rigidity compared to the planar furan group.

- The 3-nitrophenyl group in introduces electron-withdrawing effects, which may influence electronic properties and binding interactions in biological systems.

Key Observations :

- High yields (e.g., 81.3% in ) are achieved using carbonate bases like Na2CO3 in polar aprotic solvents (THF).

- The absence of synthetic details for the target compound suggests proprietary or unpublished methodologies.

Physical Properties

Key Observations :

- Melting points correlate with molecular symmetry and intermolecular interactions. The decomposition observed in may result from thermal instability of the nitro group.

- The target compound’s Smiles string confirms the presence of a strained cyclopropane ring, which could influence solubility and crystal packing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.